molecular formula C13H17O4P B14267477 2-Oxocyclohexyl phenyl methylphosphonate CAS No. 189581-11-1

2-Oxocyclohexyl phenyl methylphosphonate

Cat. No.: B14267477
CAS No.: 189581-11-1
M. Wt: 268.24 g/mol
InChI Key: AFLUUWFLEXVHQT-UHFFFAOYSA-N
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Description

2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound that features a cyclohexyl ring, a phenyl group, and a methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxocyclohexyl phenyl methylphosphonate typically involves the reaction of cyclohexanone with phenyl methylphosphonate under specific conditions. One common method includes the use of a Grignard reagent, where cyclohexanone reacts with phenyl magnesium bromide to form an intermediate, which is then treated with methylphosphonic dichloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl methylphosphonate
  • Phenyl methylphosphonate
  • Cyclohexyl methylphosphonate

Uniqueness

2-Oxocyclohexyl phenyl methylphosphonate is unique due to the presence of both a cyclohexyl ring and a phenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

CAS No.

189581-11-1

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one

InChI

InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3

InChI Key

AFLUUWFLEXVHQT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2

Origin of Product

United States

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